デオキシエピネフリン

説明

Deoxy Epinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product structurally related to the neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. Deoxy Epinephrine is significant as the active metabolic breakdown product of the prodrug ibopamine, used to treat congestive heart failure .

科学的研究の応用

Deoxy Epinephrine has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in neurotransmission and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and as a research chemical.

作用機序

Target of Action

Deoxyepinephrine, also known by the common names N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . All three of these compounds also belong to the catecholamine family . The pharmacology of epinine largely resembles that of its “parent”, dopamine .

Mode of Action

It is known to be a sympathomimetic, vasoconstrictor agent . This suggests that it likely interacts with adrenergic receptors, similar to epinephrine, leading to vasoconstriction and increased blood pressure.

Biochemical Pathways

Epinephrine, for instance, is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) .

Result of Action

Given its classification as a sympathomimetic, vasoconstrictor agent , it likely leads to increased blood pressure. This is supported by early studies noting its ability to raise blood pressure .

Action Environment

It is worth noting that deoxyepinephrine has been found in various environments, including plants, insects, and animals , suggesting that it may be stable and active in a variety of conditions.

生化学分析

Biochemical Properties

The pharmacology of Deoxy Epinephrine largely resembles that of its “parent”, dopamine . It interacts with various enzymes and proteins, particularly those involved in the catecholamine pathway. The nature of these interactions is largely regulatory, with Deoxy Epinephrine acting as a key modulator of biochemical reactions within this pathway .

Cellular Effects

Deoxy Epinephrine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase diuresis and natriuresis, effects that are thought to be due to the activation of renal D1 receptors .

Molecular Mechanism

At the molecular level, Deoxy Epinephrine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is largely tied to its role as a dopamine receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxy Epinephrine have been observed to change over time. For instance, in a swine model of pediatric in-hospital cardiac arrest, it was found that the effects of Deoxy Epinephrine on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .

Dosage Effects in Animal Models

The effects of Deoxy Epinephrine vary with different dosages in animal models. For example, in a study involving anesthetized animals, it was found that at lower doses, Deoxy Epinephrine exerted its effects only at DA (D2) receptors, but did not activate α- or β-adrenoceptors .

Metabolic Pathways

Deoxy Epinephrine is involved in the catecholamine metabolic pathway . It interacts with various enzymes and cofactors within this pathway, and can have effects on metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: The first total synthesis of Deoxy Epinephrine was reported by Buck. It involves converting 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. Hydrolysis of the resulting product and cleavage of the methyl ethers using hydriodic acid furnishes Deoxy Epinephrine . A similar synthesis uses dimethyl sulfate for N-methylation and hydrobromic acid for O-demethylation .

Industrial Production Methods: Industrial production methods for Deoxy Epinephrine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to optimize yield and purity.

化学反応の分析

Types of Reactions: Deoxy Epinephrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Simpler amines and alcohols.

Substitution: Various substituted catecholamines.

類似化合物との比較

Dopamine: A neurotransmitter with similar structure and function.

Epinephrine: Another catecholamine with potent vasoconstrictive properties.

Norepinephrine: Structurally related and involved in similar physiological processes.

Uniqueness: Deoxy Epinephrine is unique due to its specific metabolic role as the breakdown product of ibopamine and its distinct pharmacological profile. Unlike dopamine and epinephrine, it has a more selective action on certain receptors, making it valuable for specific therapeutic applications .

特性

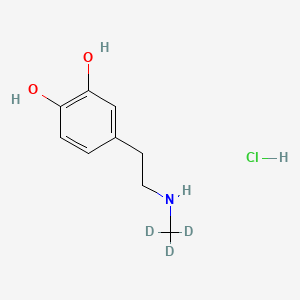

IUPAC Name |

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747488 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101905-96-8 | |

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/new.no-structure.jpg)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)